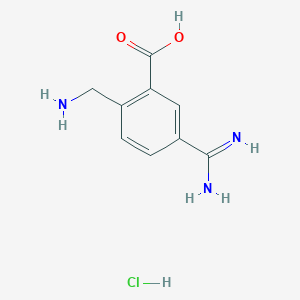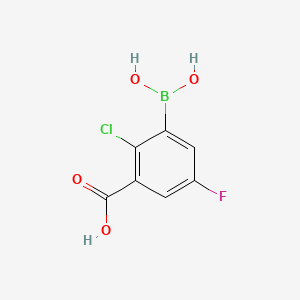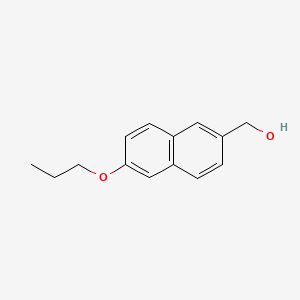
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE is a chemical compound with the molecular formula C9H11ClF2N2. It is used in various scientific research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclopropyl group and a difluoropyridinyl moiety.
准备方法
The synthesis of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves several steps. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the reaction of cyclopropyl bromide with a suitable nucleophile.
Introduction of the difluoropyridinyl moiety: This step involves the reaction of a pyridine derivative with fluorinating agents to introduce the fluorine atoms at the desired positions.
Coupling of the cyclopropyl and difluoropyridinyl groups: This step typically involves the use of coupling reagents such as palladium catalysts to form the desired compound.
Formation of the dihydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and other advanced techniques to improve yield and purity.
化学反应分析
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluorinating agents for introducing fluorine atoms, and strong acids or bases for hydrolysis reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine-containing compounds.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: The compound is used in the development of new materials and chemicals with specific properties, such as improved stability or reactivity.
作用机制
The mechanism of action of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors in the central nervous system, leading to changes in neurotransmitter levels and signaling pathways. These interactions can result in various physiological effects, including changes in mood, cognition, and behavior.
相似化合物的比较
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE can be compared with other similar compounds, such as:
1-CYCLOPROPYL-1-(3,5-DICHLOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE: This compound has chlorine atoms instead of fluorine atoms, resulting in different chemical and biological properties.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)ETHANAMINE DIHYDROCHLORIDE: This compound has an ethyl group instead of a methylene group, leading to differences in reactivity and stability.
1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANOL: This compound has a hydroxyl group instead of an amine group, resulting in different chemical and biological properties.
The uniqueness of 1-CYCLOPROPYL-1-(3,5-DIFLUOROPYRIDIN-4-YL)METHANAMINE DIHYDROCHLORIDE lies in its specific combination of functional groups, which confer unique chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C9H12Cl2F2N2 |
|---|---|
分子量 |
257.10 g/mol |
IUPAC 名称 |
cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H |
InChI 键 |
JAVJIXZSTACSSV-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(7-fluoro-1-methyl-1H-benzo[d]imidazol-2-yl)acetic acid](/img/structure/B14031941.png)

![4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B14031956.png)








![(1S,3S)-Benzyl 1-amino-3-methyl-8-azaspiro[4.5]decane-8-carboxylate hcl](/img/structure/B14032019.png)
